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Compound of Interest

Compound Name: 2,2-Dichloro-3,3-dimethylbutane

Cat. No.: B105728 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,2-
dichloro-3,3-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry.

Due to the limited availability of published experimental spectra for this specific compound, this

document focuses on predicted data derived from computational models and analysis of

structurally similar compounds. The information is intended to serve as a valuable resource for

researchers, scientists, and professionals in drug development for the identification and

characterization of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2,2-dichloro-3,3-dimethylbutane.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.95 Singlet 3H -CH₃

~1.25 Singlet 9H -C(CH₃)₃
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Note: Chemical shifts are estimated based on the analysis of similar chlorinated alkanes. The

singlet nature of the peaks is due to the absence of adjacent protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

~95 - 105 -CCl₂-

~40 - 50 -C(CH₃)₃

~30 - 40 -C(CH₃)₃

~25 - 35 -CH₃

Note: These predicted chemical shifts are based on computational models and data from

related structures.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2970-2870 Strong C-H Stretch Alkane (-CH₃)

1470-1450 Medium
C-H Bend

(Asymmetric)
Alkane (-CH₃)

1390-1365 Medium-Strong
C-H Bend

(Symmetric)
Alkane (t-butyl group)

800-600 Strong C-Cl Stretch Haloalkane

Note: The presence of two chlorine atoms on the same carbon would likely result in strong

absorptions in the lower frequency region of the spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)
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m/z Relative Abundance Assignment

154/156/158 Very Low
[M]⁺ (Molecular ion with

chlorine isotopes)

119/121 High [M - Cl]⁺

57 Very High (Base Peak) [C(CH₃)₃]⁺

41 Medium [C₃H₅]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine

atoms in the molecular ion region, although the molecular ion itself may be weak or absent.

The most prominent peak (base peak) is predicted to be at m/z 57, corresponding to the stable

tert-butyl cation.

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid sample such as 2,2-dichloro-3,3-dimethylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2,2-dichloro-3,3-dimethylbutane in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry

5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-12 ppm, a sufficient number of scans (e.g., 16-32)

to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220

ppm) and a larger number of scans are typically required due to the lower natural abundance
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and sensitivity of the ¹³C nucleus. A longer relaxation delay may also be necessary,

particularly for quaternary carbons.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample, place a single drop of 2,2-dichloro-3,3-
dimethylbutane between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the

plates together to form a thin liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the

sample holder with the salt plates in the instrument's sample compartment and acquire the

sample spectrum. The instrument will automatically subtract the background spectrum.

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus

wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 2,2-dichloro-3,3-dimethylbutane in a

volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1

µg/mL to 10 µg/mL.

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

The sample can be introduced via direct infusion or through a gas chromatography (GC)

system for separation from any impurities.

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically

70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting

ions based on their mass-to-charge ratio (m/z).

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of

ions versus their m/z values.
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b105728#spectroscopic-data-of-2-2-dichloro-3-3-
dimethylbutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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